
3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide” typically involves reactions that yield high-purity products. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, characterized by spectroscopic data such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often elucidated through spectroscopic techniques, including NMR, IR, and mass spectrometry, which provide detailed insights into their chemical composition and configuration. For instance, the molecular structure and spectroscopic characterization of related sulfonamide compounds have been extensively studied, demonstrating their complex interactions and structural details (Durgun et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Activity
A study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid), showing potent antimicrobial activity against bacteria and fungi. The sulfonamide derivatives were highlighted as potent antifungal agents compared to carbamate derivatives. Molecular docking studies further supported these findings by demonstrating good binding affinities of the compounds at the active enzyme site of topoisomerase II gyrase A (D. B. Janakiramudu et al., 2017).
Fluoroalkylative Aryl Migration
Another research effort explored the synthetic application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This study provides insights into the novel synthetic routes facilitated by the properties of sulfonamide compounds (Zhengbiao He et al., 2015).
Anticonvulsant Agents
Research into the synthesis of azoles incorporating a sulfonamide moiety demonstrated their potential as anticonvulsant agents. The study synthesized and evaluated various derivatives, with several compounds showing protection against picrotoxin-induced convulsion, highlighting the therapeutic potential of such compounds in neurological conditions (A. A. Farag et al., 2012).
Tumor Hypoxia Markers
In a study focused on tumor hypoxia, three novel nitroimidazole-based thioflavin-T derivatives were synthesized and radiolabeled for use as tumor hypoxia markers. These compounds showed potential for localizing in tumors and differentiating between hypoxic and aerobic cells, indicating their utility in cancer diagnosis and treatment evaluation (Zejun Li et al., 2005).
Antidiabetic Agents
A study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents presented compounds with significant hypoglycemic activity. The research emphasizes the role of structure–activity relationships in developing potential antidiabetic medications (H. Faidallah et al., 2016).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O7S3/c19-12-1-5-14(6-2-12)31(26,27)10-9-16(23)21-18-20-11-17(30-18)32(28,29)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCTPSHZMFBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

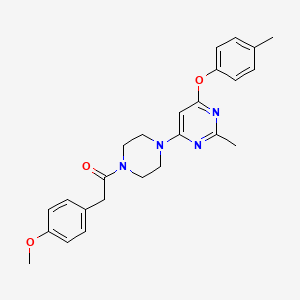
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)
![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)
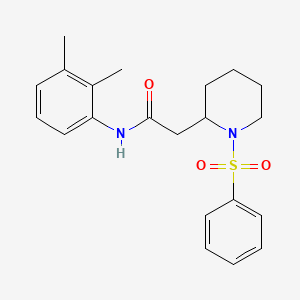
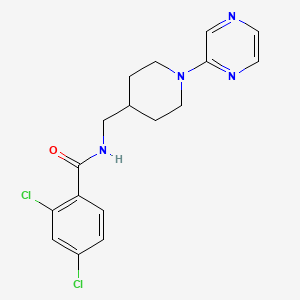
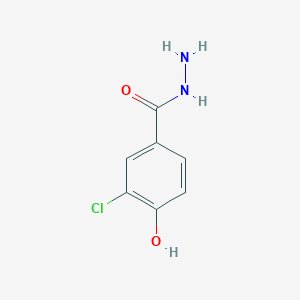
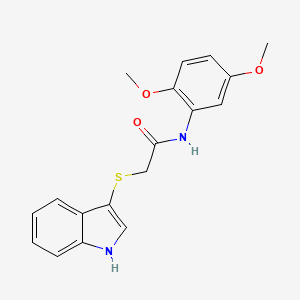
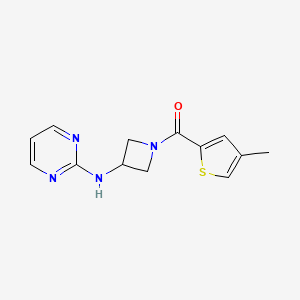

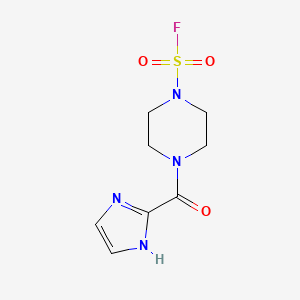
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
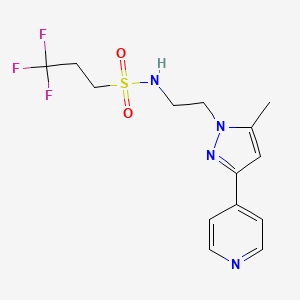
![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)